molecular formula C12H13F6N3O2 B11524045 Ethyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl}carbamate

Ethyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl}carbamate

Cat. No.: B11524045
M. Wt: 345.24 g/mol
InChI Key: AQWOMVUWVZLUAP-UHFFFAOYSA-N
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Description

ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE: is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol and 3-methylpyridin-2-amine.

    Reaction Conditions: The reaction between 1,1,1,3,3,3-hexafluoro-2-propanol and 3-methylpyridin-2-amine is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent.

    Formation of Intermediate: The intermediate product formed is then reacted with ethyl chloroformate to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated intermediates and products.

Biology: In biological research, it may be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.

Industry: In industrial applications, the compound is used in the production of high-performance materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
  • 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

Comparison: ETHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPYRIDIN-2-YL)AMINO]PROPAN-2-YL}CARBAMATE is unique due to the presence of both a fluorinated moiety and a pyridinyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and potential for diverse applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C12H13F6N3O2

Molecular Weight

345.24 g/mol

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl]carbamate

InChI

InChI=1S/C12H13F6N3O2/c1-3-23-9(22)21-10(11(13,14)15,12(16,17)18)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

AQWOMVUWVZLUAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C=CC=N1)C

Origin of Product

United States

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